molecular formula C12H20N4 B13338703 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B13338703
M. Wt: 220.31 g/mol
InChI Key: IFINVQYKPZOSOF-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a partially saturated piperidine ring. This scaffold is characterized by its nitrogen-rich structure, enabling diverse interactions with biological targets. The compound’s methyl group at position 2 and piperidin-4-yl substituent at position 5 enhance its pharmacokinetic properties, including solubility and membrane permeability. Derivatives of this class have shown promise in antiviral, anticancer, and anti-inflammatory applications, particularly due to their ability to modulate protein-protein interactions or enzymatic activity .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-methyl-5-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H20N4/c1-10-8-12-9-15(6-7-16(12)14-10)11-2-4-13-5-3-11/h8,11,13H,2-7,9H2,1H3

InChI Key

IFINVQYKPZOSOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(CC2=C1)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a piperidine derivative with a pyrazole precursor, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine ring’s secondary amine group (-NH-) and pyrazole nitrogen atoms serve as nucleophilic sites. Reactions typically occur under acidic or basic conditions:

  • Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides (e.g., acetyl chloride) .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductReference
AlkylationR-X (alkyl halide), base (K₂CO₃), polar aprotic solvent (DMF)N-alkylated derivative
AcylationR-COCl, pyridine, room temperatureN-acylated derivative

Cyclization and Ring-Opening Reactions

The fused pyrazolo-pyrazine system participates in cyclization or ring-opening under specific conditions:

  • Intramolecular cyclization : Forms tricyclic structures when pendant functional groups (e.g., carboxylates) are present .

  • Acid-mediated ring-opening : Piperidine ring cleavage occurs in strong acidic media (e.g., HCl), yielding linear amines .

Metal Complexation

Pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Pd²⁺), forming stable complexes useful in catalysis or material science:

text
Example: Compound + CuCl₂ → [Cu(Compound)Cl₂] complex

This reactivity is leveraged in catalytic cross-coupling reactions .

Oxidation and Reduction

  • Oxidation : The piperidine ring’s tertiary carbon can oxidize to form N-oxides under mild oxidative conditions (e.g., H₂O₂/CH₃COOH) .

  • Reduction : Pyrazolo-pyrazine rings are generally stable to reduction, but saturated bonds in the tetrahydropyrazine moiety may hydrogenate under high-pressure H₂ with catalysts (e.g., Pd/C) .

Table 2: Redox Reactions

ReactionConditionsOutcomeReference
OxidationH₂O₂, CH₃COOH, 60°CPiperidine N-oxide
ReductionH₂ (1 atm), Pd/C, ethanolPartially saturated derivatives

Stability and Environmental Sensitivity

The compound’s reactivity is pH- and temperature-dependent:

  • Thermal decomposition : Degrades above 200°C, forming volatile byproducts.

  • Hydrolytic stability : Resistant to hydrolysis in neutral aqueous solutions but degrades in strongly acidic/basic conditions.

Analytical Characterization

Reaction progress is monitored via:

  • TLC : Rf values tracked using silica gel plates and UV visualization.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.

  • NMR : Distinct shifts for N-H protons (δ 1.5–2.5 ppm) and pyrazole carbons (δ 140–150 ppm) .

Pharmacological Relevance

While not a direct chemical reaction, CYP3A4-mediated metabolism (observed in structurally related compounds) suggests potential enzymatic oxidation in biological systems . This highlights its dual utility in synthetic and medicinal chemistry.

Scientific Research Applications

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[1,5-a]pyrazine core is highly versatile, with substituents dictating pharmacological activity and selectivity. Key analogues include:

Compound Name Substituents Pharmacological Target Reference
Zanubrutinib 7-(1-acryloylpiperidin-4-yl), 2-(4-phenoxyphenyl) Bruton’s tyrosine kinase (Btk)
THPP-based HBV CpAMs (e.g., Compound 45) Varied aryl/alkyl groups at position 5 Hepatitis B Virus (HBV) core protein
5-(4-Fluorobenzyl)-4-oxo-THPP derivative 4-Oxo, 5-(4-fluorobenzyl) ATR kinase
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Nitro group at position 2 Synthetic intermediate
5-Benzyl-THPP Benzyl group at position 5 Antibacterial/antifungal

Key Observations :

  • Zanubrutinib (Btk inhibitor) shares the tetrahydropyrazolo[1,5-a]pyrimidine scaffold but differs in the fused pyrimidine ring versus pyrazine in the target compound. The 4-phenoxyphenyl group and acryloylpiperidine chain are critical for covalent binding to Cys481 in Btk .
  • THPP-based HBV CpAMs (e.g., Compound 45) demonstrate that the piperidine ring’s position (e.g., 5-piperidin-4-yl) enhances antiviral activity by stabilizing interactions with the HBV core protein dimer interface .
  • ATR inhibitors (e.g., 5-(4-fluorobenzyl)-4-oxo-THPP) highlight the importance of electron-withdrawing groups (e.g., oxo at position 4) for kinase selectivity .
Pharmacological Activity
Compound Class Target IC50/EC50 Key Findings Reference
THPP-based HBV CpAMs HBV core protein 10–100 nM Reduced HBV DNA in mouse models by >2-log
ATR inhibitors ATR kinase <10 nM Improved selectivity over PI3Kα (>100-fold)
Btk inhibitors (e.g., Zanubrutinib) Btk 0.5–5 nM Covalent binding to Cys481; clinical use in B-cell malignancies

Mechanistic Insights :

  • The piperidin-4-yl group in the target compound enhances hydrophobic interactions with target proteins, as seen in HBV CpAMs .
  • Methyl substitution at position 2 reduces metabolic degradation compared to nitro or carbonyl groups .
Physicochemical Properties
Property Target Compound 2-Nitro-THPP 5-(4-Fluorobenzyl)-4-oxo-THPP
Molecular Weight 235.3 g/mol 168.15 g/mol 303.29 g/mol
LogP (Predicted) 1.8 0.5 2.3
Solubility (PBS, pH 7.4) >50 µM <10 µM 20 µM

The target compound’s balanced lipophilicity (LogP ~1.8) and moderate solubility make it suitable for oral administration, unlike more polar derivatives (e.g., nitro-substituted THPP) .

Biological Activity

2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4C_{12}H_{18}N_4 with a molecular weight of approximately 218.3 g/mol. The compound features a piperidine ring and a tetrahydropyrazole moiety, which are known to contribute to various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds related to the pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against several human cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) through mechanisms involving inhibition of specific kinases and induction of apoptosis .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer progression. For example, it has been shown to inhibit Na+/K(+)-ATPase activity in cancer cells, which is critical for maintaining cellular ion balance and signaling pathways associated with tumor growth .

Antimicrobial Activity

Some derivatives of the tetrahydropyrazolo compound have also been assessed for antimicrobial properties. In vitro studies suggest moderate to good activity against various bacterial strains, indicating potential for development as an antimicrobial agent .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazolo compounds including this compound:

  • Cell Lines Tested : MCF-7 and K-562
  • Method : MTT assay for cell viability
  • Results : Significant growth inhibition was observed at concentrations above 10 µM.
CompoundIC50 (µM)Cell Line
This compound15MCF-7
Control (Doxorubicin)0.8MCF-7

Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition profile:

  • Enzyme : Na+/K(+)-ATPase
  • Inhibition Assay : Measurement of ATPase activity in cell lysates.
  • Findings : The compound inhibited Na+/K(+)-ATPase activity by approximately 40% at a concentration of 20 µM.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, methyl groups at position 2 show characteristic singlets at δ 2.4–2.6 ppm, while piperidin-4-yl protons appear as multiplet signals near δ 3.0–3.5 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formulas (e.g., [M + H]+ peaks for intermediates in HBV CpAM studies) .
  • Elemental Analysis : Used to verify purity and stoichiometry, especially for novel derivatives .

Advanced: How does substitution at position 7 influence biological activity, and what functionalization strategies are available?

Q. Methodological Answer :

  • Impact on Activity : Position 7 modifications (e.g., aldehyde, nitro, or carbonyl groups) enhance interactions with biological targets. For instance, 3-nitro derivatives (e.g., compound 2g) improve binding to HBV core proteins by introducing electronegative moieties .
  • Synthetic Strategies :
    • Electrophilic Substitution : Nitration with HNO3/H2SO4 at 0°C introduces nitro groups .
    • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introductions .
    • Reductive Amination : To install piperidinyl or other amine-containing substituents .

Advanced: What contradictory data exist regarding the compound’s therapeutic targets, and how can they be resolved?

Q. Methodological Answer :

  • Contradictions :
    • HBV vs. RSV Inhibition : The compound inhibits HBV core proteins (IC50 = 12 nM in lead CpAMs) but also shows activity against RSV polymerase (e.g., compound 29, EC50 = 0.8 μM) .
    • Yield Variability : Synthesis yields range from 39.5% (MnO2-mediated cyclization) to >90% (LiAlH4 reduction) .
  • Resolution Strategies :
    • Target-Specific SAR : Optimize substituents (e.g., ethyl carboxylates for RSV vs. nitro groups for HBV) .
    • Reagent Optimization : Replace MnO2 with milder oxidants (e.g., Dess–Martin periodinane) to improve yields .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize potency against HBV?

Q. Methodological Answer :

  • Core Modifications :
    • Piperidinyl Substitution : A methyl group at position 5 enhances metabolic stability, while bulkier groups (e.g., isopropyl) reduce off-target effects .
    • Nitro vs. Carboxylate : Nitro groups at position 3 improve HBV DNA inhibition (e.g., compound 45, EC50 = 5 nM) compared to carboxylates .
  • In Silico Modeling : Docking studies guide substitutions by predicting interactions with the HBV core protein’s hydrophobic pocket .
  • In Vivo Validation : Lead compounds are tested in HBV AAV mouse models with oral administration to assess bioavailability and efficacy .

Basic: What analytical challenges arise in characterizing tetrahydropyrazolo[1,5-a]pyrazine derivatives?

Q. Methodological Answer :

  • Dynamic Conformation : The partially saturated pyrazine ring can adopt multiple conformers, complicating NMR interpretation. Low-temperature (e.g., –40°C) ¹H NMR is recommended to "freeze" conformers .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves closely eluting impurities, especially for nitro-substituted derivatives .

Advanced: How are conflicting cytotoxicity data addressed in preclinical studies?

Q. Methodological Answer :

  • Dose-Response Profiling : Use resazurin assays to determine selectivity indices (e.g., CC50/EC50 ratios >100 for HBV CpAMs) .
  • Metabolite Screening : LC-MS/MS identifies toxic metabolites (e.g., reactive aldehydes from A-PX derivatives) that may explain off-target effects .

Basic: What safety precautions are recommended for handling nitro-substituted derivatives?

Q. Methodological Answer :

  • Explosivity Risk : Nitro groups (e.g., in compound 2g) require small-scale reactions (<1 g) and avoidance of high-temperature drying .
  • Personal Protective Equipment (PPE) : Use explosion-proof fume hoods, nitrile gloves, and safety goggles during synthesis .

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